
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione, also known as DBM, is a synthetic compound that has been widely used in scientific research due to its unique properties. DBM belongs to the class of cyclohexanediones, which are known for their ability to bind to metal ions and form chelates. In
科学研究应用
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione has been widely used in scientific research due to its ability to form chelates with metal ions. This property has made it useful in various applications such as metal ion detection, catalysis, and metal ion extraction. This compound has also been studied for its potential therapeutic applications, including anti-inflammatory, anti-tumor, and neuroprotective effects.
作用机制
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione forms chelates with metal ions, which can affect various cellular processes. For example, this compound has been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can lead to anti-inflammatory and anti-tumor effects. This compound has also been shown to activate the Nrf2-Keap1 signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of metalloproteinases, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation, inhibit tumor growth, and protect against neurodegeneration.
实验室实验的优点和局限性
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione has several advantages for lab experiments, including its ability to form stable chelates with metal ions, its low toxicity, and its ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its tendency to form aggregates in solution.
未来方向
There are several future directions for 2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione research. One area of interest is the development of this compound-based metal ion sensors for environmental monitoring and biomedical applications. Another area of interest is the investigation of the therapeutic potential of this compound in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Finally, the development of new synthesis methods for this compound and its derivatives could lead to new applications and improved properties.
合成方法
2-benzoyl-4,6-dichloro-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process starting from 2,4-pentanedione. The first step involves the reaction of 2,4-pentanedione with benzoyl chloride in the presence of a base to form 2-benzoyl-4,6-dimethyl-1,3-cyclohexanedione. This intermediate is then chlorinated using thionyl chloride to yield this compound. The overall yield of this synthesis method is around 50%.
属性
IUPAC Name |
2-benzoyl-4,6-dichloro-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-15(2)13(16)11(19)9(12(20)14(15)17)10(18)8-6-4-3-5-7-8/h3-7,9,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZERTSNECSBYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)C(C(=O)C1Cl)C(=O)C2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

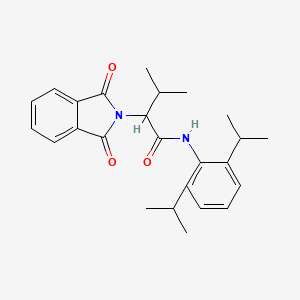

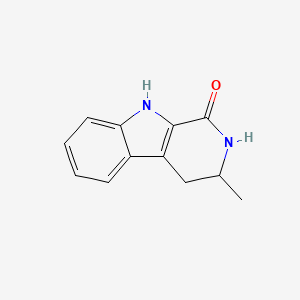
![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)
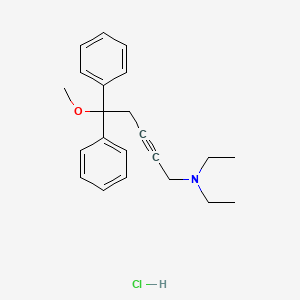
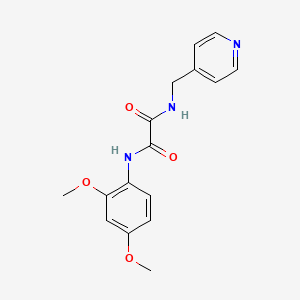
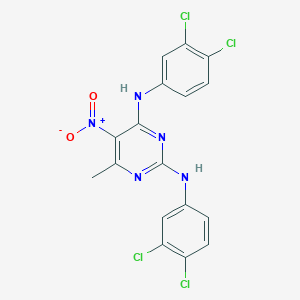
![N-{4-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B5139958.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5139984.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
![N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5140002.png)
![2-fluoro-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5140006.png)